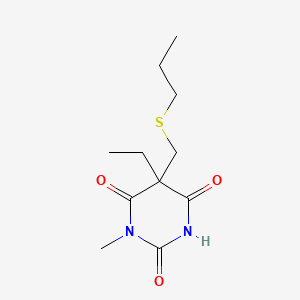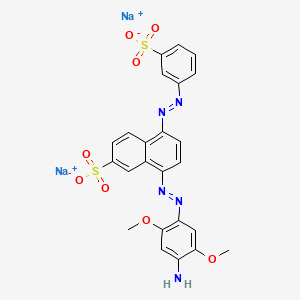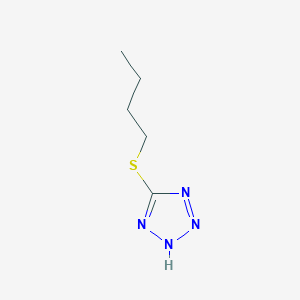
5-Butylsulfanyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butylsulfanyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in medicinal chemistry, material science, and coordination chemistry due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-substituted 1H-tetrazoles, including 5-Butylsulfanyl-1H-tetrazole, typically involves the [2+3] cycloaddition reaction between nitriles and azides. One common method is the reaction of butylthiocyanate with sodium azide in the presence of a catalyst such as zinc chloride or copper salts. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the use of heterogeneous catalysts, such as metal nanoparticles, can improve the reaction rate and selectivity while minimizing the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Butylsulfanyl-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines or other nitrogen-containing compounds.
Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other nitrogen-containing derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Butylsulfanyl-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a bioisosteric replacement for carboxylic acids in drug design, potentially leading to the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and explosives
Mechanism of Action
The mechanism of action of 5-Butylsulfanyl-1H-tetrazole in biological systems is not fully understood. it is believed to interact with molecular targets through hydrogen bonding and electrostatic interactions due to the presence of the tetrazole ring. The sulfur atom in the butylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 5-Methylsulfanyl-1H-tetrazole
- 5-Ethylsulfanyl-1H-tetrazole
- 5-Propylsulfanyl-1H-tetrazole
Uniqueness
5-Butylsulfanyl-1H-tetrazole is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its shorter-chain analogs. The longer butyl chain may influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
21871-49-8 |
|---|---|
Molecular Formula |
C5H10N4S |
Molecular Weight |
158.23 g/mol |
IUPAC Name |
5-butylsulfanyl-2H-tetrazole |
InChI |
InChI=1S/C5H10N4S/c1-2-3-4-10-5-6-8-9-7-5/h2-4H2,1H3,(H,6,7,8,9) |
InChI Key |
ZQWPRRKKNOCZKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NNN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate](/img/structure/B13810018.png)
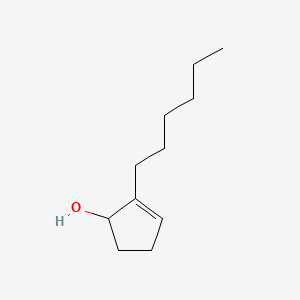
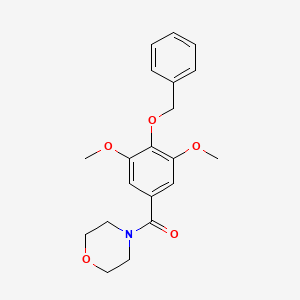
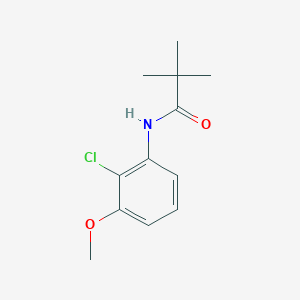

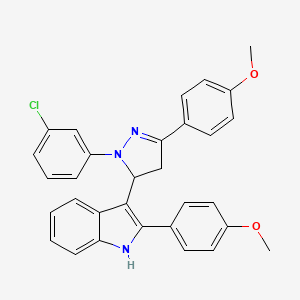


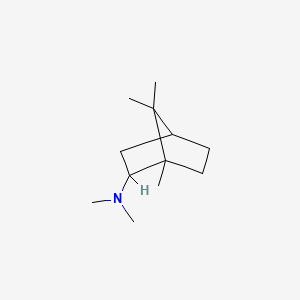
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)
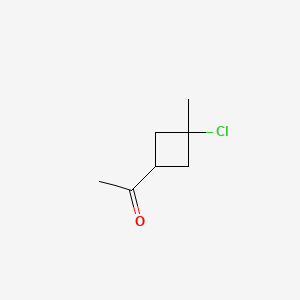
![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
